Cyclobenzaprine-d3 Hydrochloride
Cyclobenzaprine-d3 Hydrochloride
Cyclobenzaprine-d3 (hydrochloride) (CRM) contains three deuterium atoms at the terminal methyl group. It is intended for use as an internal standard for the quantification of cyclobenzaprine by GC- or LC-mass spectrometry. Cyclobenzaprine is a skeletal muscle relaxant that also has sedative properties. It has been shown to antagonize muscarinic receptors (Kis = 25, 60, and 6 nM for M1, M2, and M3, respectively), serotonin 5-HT2 receptors (Kis = 56 and 330 nM for 5-HT2C and 5-HT2B, respectively), and histamine H1 receptor (IC50 = 20 nM).
Brand Name:
Vulcanchem
CAS No.:
1184983-42-3
VCID:
VC0020920
InChI:
InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3;
SMILES:
CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Molecular Formula:
C20H22ClN
Molecular Weight:
314.871
Cyclobenzaprine-d3 Hydrochloride
CAS No.: 1184983-42-3
Cat. No.: VC0020920
Molecular Formula: C20H22ClN
Molecular Weight: 314.871
* For research use only. Not for human or veterinary use.
Specification
| Description | Cyclobenzaprine-d3 (hydrochloride) (CRM) contains three deuterium atoms at the terminal methyl group. It is intended for use as an internal standard for the quantification of cyclobenzaprine by GC- or LC-mass spectrometry. Cyclobenzaprine is a skeletal muscle relaxant that also has sedative properties. It has been shown to antagonize muscarinic receptors (Kis = 25, 60, and 6 nM for M1, M2, and M3, respectively), serotonin 5-HT2 receptors (Kis = 56 and 330 nM for 5-HT2C and 5-HT2B, respectively), and histamine H1 receptor (IC50 = 20 nM). |
|---|---|
| CAS No. | 1184983-42-3 |
| Molecular Formula | C20H22ClN |
| Molecular Weight | 314.871 |
| IUPAC Name | N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3; |
| Standard InChI Key | VXEAYBOGHINOKW-NIIDSAIPSA-N |
| SMILES | CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
| Appearance | A 1 mg/ml solution in methanol |
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